molecular formula C12H19IOSi B163124 3-(t-Butyldimethylsiloxy)iodobenzene CAS No. 133910-12-0

3-(t-Butyldimethylsiloxy)iodobenzene

Cat. No.: B163124
CAS No.: 133910-12-0
M. Wt: 334.27 g/mol
InChI Key: AVZDGFRDSOPFCR-UHFFFAOYSA-N
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Description

3-(t-Butyldimethylsiloxy)iodobenzene is an organic compound with the molecular formula C₁₂H₁₉IOSi and a molecular weight of 334.27 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a t-butyldimethylsiloxy group. It is primarily used in research settings, particularly in the field of proteomics .

Chemical Reactions Analysis

3-(t-Butyldimethylsiloxy)iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form iodobenzene derivatives.

    Reduction Reactions: The iodine atom can be reduced to form benzene derivatives.

Mechanism of Action

The mechanism of action of 3-(t-Butyldimethylsiloxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the silyl ether group. The iodine atom acts as a leaving group in substitution reactions, while the silyl ether group provides steric protection and enhances the compound’s stability . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Properties

IUPAC Name

tert-butyl-(3-iodophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDGFRDSOPFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373813
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133910-12-0
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Imidazole (7.8 g, 115 mmol) was added to a solution of 3-iodophenol (12.7 g, 58 mmol) and tert-butyl(chloro)dimethylsilane (9.9 g, 65 mmol) in dichloromethane (80 mL) at 0° C. The reaction mixture was stirred at rt overnight. The suspension was washed three times with water and once with brine, dried and concentrated to give crude tert-butyl(3-iodophenoxy)dimethylsilane (20 g, 93%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Iodophenol (110 g, 0.50 mol, 1 eq) and imidazole (93.6 g, 1.375 mol, 2.75 eq) were placed in a 2000 ml flask with dichloromethane (1150 mL) and cooled in an ice water bath to 15° C. under nitrogen. tert-Butyldimethylchlorosilane (82.9 g, 0.55 mol, 1.1 eq) in dichloromethane (200 mL) was added dropwise through an addition funnel and the reaction mixture was stirred overnight. The reaction solution was washed with 0.5 N sodium hydroxide solution (3×200 mL), water (3×200 mL) and brine (200 ml) and dried over sodium sulfate. The solvent was removed under reduced pressure leaving 166.34 g of crude (3-iodo-phenoxy)-tert-butyl-dimethyl-silane. 1H NMR (300 MHz, CDCl3) δ 7.27 (ddd, J=8.0, 2.0, 1.0 Hz), 7.19 (dd, 1H, J=2.0, 2.0 Hz), 6.92 (dd, 1H, J=8.0, 8.0 Hz), 6.77 (ddd, 1H, J=8.0, 2.0, 1.0 Hz).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
1150 mL
Type
solvent
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the role of tert-Butyl(3-iodophenoxy)dimethylsilane in the synthesis of Anaephenes A and B?

A1: tert-Butyl(3-iodophenoxy)dimethylsilane serves as the starting material for the synthesis of both Anaephenes A and B []. The researchers used this compound as the foundation upon which they built the more complex structures of the target molecules through a series of chemical reactions.

Q2: The abstract mentions a Sonogashira cross-coupling reaction. How does the iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane contribute to this step?

A2: The iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane is crucial for the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. The iodine atom acts as a leaving group, allowing the alkyne to attach to the benzene ring of tert-Butyl(3-iodophenoxy)dimethylsilane, thus forming a key carbon-carbon bond in the process of building the Anaephene structure [].

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